N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
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Overview
Description
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide: is a complex organic compound that features a chlorophenyl group, a dihydropyrimidinone moiety, and a sulfanyl-propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl amine reacts with an appropriate intermediate.
Formation of the Sulfanyl-Propanamide Linkage: This step involves the reaction of the dihydropyrimidinone intermediate with a thiol and subsequent acylation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used to investigate the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide
Uniqueness
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific propanamide linkage, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl chain lengths.
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(18(25)21-15-9-7-14(20)8-10-15)26-19-22-16(11-17(24)23-19)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
UZQUGZDLEZHDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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